5-methoxy-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one
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Overview
Description
5-methoxy-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one is a chemical compound with a unique structure that includes a methoxy group, a morpholinylmethyl group, and a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a series of reactions starting from pyridine derivatives. Common reagents include acylating agents and catalysts.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group is attached through nucleophilic substitution reactions, where morpholine reacts with a suitable leaving group on the pyridinone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridinone core can be reduced to form dihydropyridinone derivatives.
Substitution: The morpholinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydropyridinone derivatives.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
Scientific Research Applications
5-methoxy-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to.
Pathways Involved: Signal transduction pathways that are modulated by the compound, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one: Similar structure but with a different substitution pattern.
5-methoxy-2-(piperidin-4-ylmethyl)pyridin-4(1H)-one: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
5-methoxy-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H16N2O3 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-methoxy-2-(morpholin-4-ylmethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C11H16N2O3/c1-15-11-7-12-9(6-10(11)14)8-13-2-4-16-5-3-13/h6-7H,2-5,8H2,1H3,(H,12,14) |
InChI Key |
VVJUBEXTJHSINJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CNC(=CC1=O)CN2CCOCC2 |
Origin of Product |
United States |
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